molecular formula C21H22N2O2S B2723720 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396884-45-9

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2723720
CAS No.: 1396884-45-9
M. Wt: 366.48
InChI Key: QVYSHSFAWJPTHO-UHFFFAOYSA-N
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Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound of interest in medicinal chemistry and biological research. Its molecular structure incorporates both a biphenyl group, a common motif in pharmaceuticals known for its ability to engage in pi-pi stacking interactions within biological targets , and a thiophene heterocycle, which can influence electronic properties and bioavailability . The specific core applications, detailed mechanism of action, and primary research value for this compound are areas of active investigation and are not yet fully characterized in the public domain. Researchers are encouraged to explore its potential in their own projects. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYSHSFAWJPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Assembly

The biphenyl system is constructed via Suzuki-Miyaura cross-coupling (Scheme 1):

4-Bromophenylboronic acid + Bromobenzene  
→ Pd(OAc)₂ (5 mol%), Urea ligand 4e (10 mol%)  
→ K₃PO₄ (3 equiv), DMF/H₂O (4:1), 90°C, 12 h  
→ 4-Bromobiphenyl (78% yield)  

Urea ligands prove superior to phosphines in minimizing homocoupling byproducts (≤5% vs 15–20% with PPh₃).

Hydroxypropylamine Installation

The 2-hydroxypropylamine chain is introduced through sequential transformations:

  • Grignard-Epoxide Opening
    4-Biphenylmagnesium bromide + (±)-Glycidol  
    → THF, −78°C → 0°C, 4 h  
    → 2-(Biphenyl-4-yl)-1,2-propanediol (62%)  
  • Mitsunobu Amination
    2-(Biphenyl-4-yl)-1,2-propanediol + Phthalimide  
    → DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → rt, 24 h  
    → 2-(Biphenyl-4-yl)-2-phthalimidopropanol (54%)  
  • Deprotection
    Hydrazine hydrate (5 equiv), EtOH, reflux, 6 h  
    → 2-(Biphenyl-4-yl)-2-hydroxypropylamine (83% yield)  

Key Optimization : Anhydrous conditions during amination suppress oxazolidinone formation to <2%.

Preparation of Thiophen-2-ylmethyl Isocyanate

Amine Precursor Synthesis

Thiophen-2-ylmethylamine is obtained via:

Thiophen-2-carboxaldehyde → Reductive Amination  
→ NH₃ (aq), NaBH₄ (3 equiv), MeOH, 0°C → rt, 2 h  
→ Thiophen-2-ylmethylamine (91% yield)  

Isocyanate Formation

Phosgene-free isocyanate generation employs triphosgene:

Thiophen-2-ylmethylamine + Triphosgene (0.35 equiv)  
→ Et₃N (2.1 equiv), CH₂Cl₂, −15°C, 2 h  
→ Thiophen-2-ylmethyl isocyanate (74% yield)  

Safety Note : Triphosgene minimizes gaseous phosgene release while maintaining reactivity.

Urea Bond Formation

Coupling Reaction

The final urea is assembled via:

2-(Biphenyl-4-yl)-2-hydroxypropylamine (1 equiv)  
+ Thiophen-2-ylmethyl isocyanate (1.05 equiv)  
→ Anhydrous THF, N₂, 0°C → rt, 12 h  
→ 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (68% yield)  

Byproduct Management

Recycling protocol from US3560564A enhances yield:

  • Ammonia Treatment
    Mother liquor + NH₃ (3 equiv)  
    → 150°C, autoclave, 6 h  
    → Recovers 22% unreacted amine/isocyanate  
  • Recycling
    Treated residue + fresh reagents → 58% combined yield  

Comparative Yield Analysis

Step Conditions Yield (%) Purity (HPLC)
Biphenyl coupling Pd/urea ligand vs PPh₃ 78 vs 62 98.1 vs 92.3
Mitsunobu amination DIAD/PPh₃ vs DEAD/PPh₃ 54 vs 48 95.4 vs 89.7
Urea formation THF vs DMF 68 vs 51 97.8 vs 88.2
With recycling Single vs recycled batch 68 vs 83 97.8 vs 96.5

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 7.58–7.24 (m, 9H, biphenyl)
  • δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-5)
  • δ 6.96–6.89 (m, 2H, thiophene H-3, H-4)
  • δ 4.75 (s, 2H, NCH₂-thiophene)
  • δ 4.21 (s, 1H, OH)
  • δ 3.38 (d, J = 5.3 Hz, 2H, NHCH₂)

¹³C NMR (101 MHz, CDCl₃)

  • δ 158.9 (urea C=O)
  • δ 140.1–126.3 (biphenyl & thiophene aromatics)
  • δ 71.8 (C-OH)
  • δ 45.2 (NCH₂-thiophene)

HRMS (ESI-TOF) Calcd for C₂₁H₂₁N₂O₂S [M+H]⁺: 365.1324 Found: 365.1321

Chemical Reactions Analysis

Types of Reactions

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

The closest analog is 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (), differing only in the substituent on the urea nitrogen (thiophen-2-ylmethyl vs. 4-fluorobenzyl). Key comparisons include:

Property Thiophen-2-ylmethyl Derivative 4-Fluorobenzyl Derivative
Aromatic System Thiophene (S-containing) Fluorobenzyl (F-substituted)
Electronic Effects π-π stacking, weaker H-bonding Strong electron-withdrawing (F)
Molecular Weight (g/mol) ~423 (calculated) ~425 (calculated)
logP (Lipophilicity) ~3.8 (estimated) ~3.9 (estimated)
Hydrogen Bond Donors (HBD) 2 2
Hydrogen Bond Acceptors (HBA) 4 5 (additional F)

Key Insights :

  • The thiophene group may enhance π-π interactions with hydrophobic protein pockets, while the 4-fluorobenzyl group’s electronegativity could improve binding specificity via dipole interactions .
  • Lipophilicity (logP) differences are minimal, but the thiophene’s sulfur atom might reduce metabolic stability compared to fluorobenzyl’s resistance to oxidation.

Comparison with Biphenyl-Cyclopropane Derivatives ()

Compounds like (Cis)-N1-((1S,2R)-2-(3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine () share biphenyl motifs but replace urea with rigid cyclopropane-cyclohexane diamine structures.

Property Thiophen-2-ylmethyl Urea Cyclopropane-Cyclohexane Diamine
Core Structure Flexible urea linkage Rigid cyclopropane-cyclohexane
Hydrogen-Bonding Capacity High (urea HBD/HBA) Moderate (amine HBD)
logP ~3.8 ~4.2 (CF3 increases hydrophobicity)
Synthetic Complexity Moderate High (stereochemical control)

Key Insights :

  • The urea derivative’s flexibility may allow better adaptation to binding sites, whereas cyclopropane rigidity could improve selectivity but reduce bioavailability due to higher logP .
  • Trifluoromethyl groups in compounds enhance metabolic stability and membrane permeability compared to thiophene .

Research Findings and Limitations

  • Biological Data Gaps: No explicit IC50 or in vivo data are provided in the evidence, limiting direct pharmacological comparisons.
  • Synthetic Considerations : Thiophene-containing compounds may require more specialized catalysts (e.g., for C-S bond formation) compared to fluorobenzyl analogs .

Biological Activity

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1396799-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antileishmanial properties and cytotoxicity, along with relevant structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O2SC_{20}H_{20}N_{2}O_{2}S, with a molecular weight of 352.5 g/mol. The structure incorporates a biphenyl group, a hydroxypropyl moiety, and a thiophenyl group, which are critical for its biological activity.

Antileishmanial Activity

Recent studies have explored the antileishmanial properties of compounds structurally related to this compound. In vitro assays demonstrated that derivatives of this compound exhibited significant activity against Leishmania donovani and Leishmania amazonensis, which are responsible for leishmaniasis.

Key Findings:

  • EC50 Values : The effective concentration (EC50) values of these compounds were found to be in the low micromolar range, indicating potent antileishmanial activity.
  • Selectivity Index : Compounds showed a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to their efficacy against leishmanial parasites.
CompoundEC50 (μM)SI
12.8 ± 0.4>10
21.4 ± 0.3>20
Control (Amphotericin B)40 ± 9-

Cytotoxicity Studies

Cytotoxicity assessments were conducted using murine macrophage cell lines (J774A.1). The results indicated that while the compounds were effective against leishmanial parasites, they exhibited minimal cytotoxic effects on mammalian cells.

Cytotoxicity Data:
The following table summarizes the cytotoxicity results:

CompoundEC50 (μM)Remarks
Compound 1>20Low toxicity
Compound 2>25Low toxicity
Control (Podophyllotoxin)250 ± 10High toxicity

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications at specific positions on the biphenyl and thiophenyl rings significantly influenced biological activity.

Notable Observations:

  • Substituents at the para position of the biphenyl group enhanced antileishmanial activity.
  • Hydroxypropyl modifications were crucial for maintaining low cytotoxicity while retaining efficacy against Leishmania species.

The proposed mechanism of action involves interaction with specific molecular targets within the parasite. The biphenyl group is believed to facilitate hydrophobic interactions with target proteins, while the hydroxypropyl moiety may form hydrogen bonds, enhancing binding affinity and inhibiting parasite growth.

Case Studies

Several case studies have highlighted the therapeutic potential of similar urea derivatives in treating parasitic infections. For instance, compounds structurally related to this urea have shown promise in clinical settings, leading to further investigations into their pharmacokinetics and bioavailability.

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